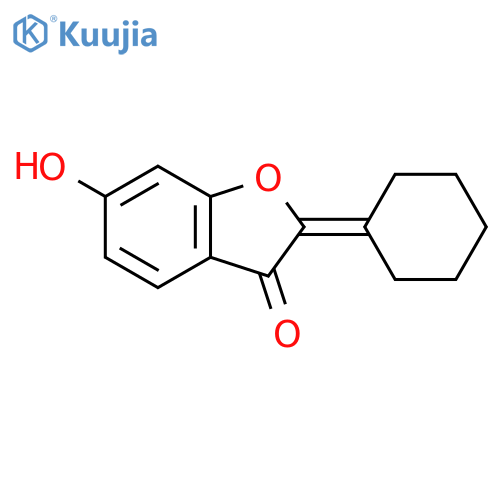

Cas no 88280-89-1 (3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)

88280-89-1 structure

商品名:3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-

3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 化学的及び物理的性質

名前と識別子

-

- 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-

- 2-cyclohexylidene-6-hydroxy-1-benzofuran-3-one

- 88280-89-1

- DTXSID70529016

- SCHEMBL11070617

- 2-cyclohexylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

- AKOS005651991

- 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one

- EiM08-41594

- VS-11303

- CS-0330675

- 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one

-

- インチ: InChI=1S/C14H14O3/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h6-8,15H,1-5H2

- InChIKey: AORXDXVOXDLFST-UHFFFAOYSA-N

- ほほえんだ: C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)CC1

計算された属性

- せいみつぶんしりょう: 230.094294304g/mol

- どういたいしつりょう: 230.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 46.5Ų

3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-500mg |

2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |

88280-89-1 | 98% | 500mg |

¥4158.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-1g |

2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |

88280-89-1 | 98% | 1g |

¥7066.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-5g |

2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |

88280-89-1 | 98% | 5g |

¥12945.00 | 2024-04-27 |

3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

88280-89-1 (3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量